molecular formula C14H11ClF3NO B2470909 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 253664-57-2

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B2470909
CAS RN: 253664-57-2
M. Wt: 301.69
InChI Key: SKDAFYQRLRQOGP-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, also referred to as 4-chloro-2,5-dimethyl-1-(pyrrol-3-yl)-2,2,2-trifluoroethanone, is a synthetic compound used in a variety of scientific and industrial applications. It is a white solid at room temperature, with a molecular weight of 270.3 g/mol. This compound is widely used in research labs due to its unique properties and its ability to be used in a variety of experiments.

Scientific Research Applications

Synthesis and Structural Characterization

  • A new penta-substituted pyrrole derivative was synthesized and structurally characterized, demonstrating potential as a corrosion inhibitor on steel surfaces. This compound was studied using spectroscopic techniques and confirmed by X-ray diffraction. Theoretical studies, including density functional theory (DFT) and electrostatic potential surfaces, supported the experimental data, highlighting the compound's structural integrity and potential applications in corrosion inhibition (Louroubi et al., 2019).

Molecular Docking and Reactivity Studies

  • A study focused on the molecular structure and vibrational spectra of a related pyrazole derivative, assessing its nonlinear optical properties and potential inhibitory activity against kinesin spindle protein (KSP). This work involved a combination of experimental and theoretical analysis, including density functional theory (DFT) and molecular docking, suggesting the compound's utility in biomedical research (ShanaParveen et al., 2016).

Heterocyclic Compound Synthesis

  • Research into the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate demonstrated a novel method for creating phosphorus compounds containing trifluoromethyl groups. This process, involving a one-pot condensation and an intramolecular Wittig reaction, illustrates the compound's relevance in developing novel heterocyclic compounds with potential applications in various fields of chemistry (Kalantari et al., 2006).

Novel Heterocyclic Chalcone Derivatives

  • A study synthesized and characterized novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These compounds, characterized by various spectroscopic methods, were applied to polyester fibers, creating hues ranging from greenish-yellow to orange. Their spectral characteristics, substituent effect, fastness properties, and colorimetric assessment were discussed, showcasing the compound's versatility in material science and coloration technology (Ho & Yao, 2013).

properties

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDAFYQRLRQOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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